(2E,6E,10E)-geranylgeranate
Description
(2E,6E,10E)-Geranylgeranate is a polyisoprenoid ester derived from geranylgeraniol, a 20-carbon terpene alcohol. It features a conjugated all-trans double bond system (2E,6E,10E) and a terminal acetate group. This compound is biosynthetically related to geranylgeranyl diphosphate (GGPP), a universal precursor for carotenoids, chlorophylls, and prenylated proteins . Its molecular formula is C₂₂H₃₆O₂ (based on esterification of geranylgeraniol, C₂₀H₃₄O, with acetic acid), though exact structural data and applications are less documented compared to its parent alcohol or diphosphate derivatives. Key properties include high hydrophobicity and structural rigidity due to its extended isoprenoid chain .
Properties
Molecular Formula |
C20H31O2- |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/p-1/b17-11+,18-13+,19-15+ |
InChI Key |
SZNLKILVMCHHSD-OZFNKYQOSA-M |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)[O-])/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)[O-])C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares (2E,6E,10E)-geranylgeranate with its closest analogs:
Key Research Findings
Physicochemical Properties
Data Tables
Table 1: Spectroscopic Data for Selected Analogs
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | HRMS (M+H)⁺ |
|---|---|---|---|
| (2E,6E,10E)-Geranylgeraniol | 3350 (-OH) | 5.10 (m, 3H, CH₂=CH) | 291.49 ± 1 |
| Geranylgeranyl N-methylacetamide | 1665 (C=O) | 2.95 (s, 3H, N-CH₃) | 344.3 (calc.) |
| Geranylgeranyl adenine | 1660 (C=N) | 8.35 (s, 1H, purine H-8) | 428.3 (obs.) |
Table 2: Patent and Literature Activity (Source: PubChemLite)
| Compound | Patent Count | Literature Count |
|---|---|---|
| This compound | 159 | 41 |
| Geranylgeraniol | 5 | 0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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